![molecular formula C11H11ClO3 B1504827 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid CAS No. 1145681-01-1](/img/structure/B1504827.png)
1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photochemical Reactivity
A study on the photochemical reactivity of chloro-substituted trans-stilbene-4-carboxylic-acids and their derivatives, including compounds similar to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, shows that these compounds undergo dimerization upon excitation at the longest wavelength absorption band. This process involves a stereospecific cycloaddition to the substituted cyclobutane system, highlighting their potential in photochemical applications (Brune et al., 1994).
Synthesis of Hydroxy Derivatives
Research on the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid reveals efficient processes involving [2 + 2]-photocycloaddition reactions. This study indicates the potential of such compounds, closely related to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, in synthesizing unique cyclobutane derivatives with significant applications in pharmaceutical and medicinal chemistry (Chang et al., 2018).
Antibacterial Properties
Research on novel heterocyclic compounds containing fragments like 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid demonstrates promising antibacterial properties. These compounds are synthesized and characterized for their potential application in combating bacterial infections, highlighting the significance of such chlorophenyl compounds in the development of new antibacterial agents (Mehta, 2016).
Potential in Boron Neutron Capture Therapy
A series of compounds including 4-dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acid (similar to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid) have been synthesized for potential use in boron neutron capture therapy (BNCT). These compounds demonstrate the versatility of cyclobutanecarboxylic acids in developing therapeutic agents for cancer treatment (Srivastava et al., 1999).
Synthesis of Novel Antimicrobial Compounds
Research into the synthesis and antimicrobial activity of various heterocyclic compounds, starting from materials like 4-chlorophenol, underscores the potential of chlorophenyl-derived compounds in pharmaceutical applications. The synthesized compounds, related to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, show effectiveness against both gram-positive and gram-negative bacteria, emphasizing their role in developing new antimicrobial drugs (Wanjari, 2020).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUQOBVSQOFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Cl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679927 | |
Record name | 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid | |
CAS RN |
1145681-01-1 | |
Record name | 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.